D4 Tetra-ethyl Triethoxysilane
Description
Properties
IUPAC Name |
triethoxy-[2-[2,4,6,8-tetramethyl-4,6,8-tris(2-triethoxysilylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]ethyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H88O16Si8/c1-17-37-57(38-18-2,39-19-3)33-29-53(13)49-54(14,30-34-58(40-20-4,41-21-5)42-22-6)51-56(16,32-36-60(46-26-10,47-27-11)48-28-12)52-55(15,50-53)31-35-59(43-23-7,44-24-8)45-25-9/h17-36H2,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHQCIQLWZPNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si]1(O[Si](O[Si](O[Si](O1)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H88O16Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120190-00-3 | |
| Record name | 120190-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Process Design
The polymerization is conducted in a "starved feed" mode, where a mixture of D4 (octamethylcyclotetrasiloxane) and triethoxysilane derivatives is gradually introduced into an aqueous DBSA solution. Key parameters include:
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Catalyst Concentration : DBSA is typically used at 0.27–1.84 × 10⁻² mol/dm³, optimizing interfacial activity without inducing premature gelation.
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Temperature : Reactions proceed at 70–80°C to accelerate hydrolysis while maintaining colloidal stability.
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Monomer Feed Rate : A controlled addition rate (e.g., 234 g over 3.5 hours) ensures uniform particle growth and minimizes side reactions.
Mechanistic Insights and Structural Outcomes
DBSA facilitates the formation of a three-layer interface, where the surfactant locates at the middle layer to stabilize monomer droplets and initiate polymerization. The incorporation of triethoxysilane comonomers introduces ethoxy-functional branches, which crosslink during condensation. Fourier-transform infrared spectroscopy (FTIR-ATR) analyses confirm the rapid consumption of cyclic siloxanes (D4) and the emergence of Si–O–Si networks within 30 minutes. Gel permeation chromatography (GPC) further reveals that the resulting polysiloxanes exhibit weight-average molecular weights (M_w) ranging from 15,000 to 50,000 g/mol, depending on the alkoxysilane ratio.
Table 1: Emulsion Polymerization Parameters and Outcomes
| Parameter | Value/Description | Impact on Product |
|---|---|---|
| DBSA Concentration | 0.27–1.84 × 10⁻² mol/dm³ | Enhances monomer conversion (70–85%) |
| Temperature | 70–80°C | Accelerates hydrolysis and condensation |
| MTES:D4 Molar Ratio | 1:10 to 1:5 | Increases crosslinking density |
| Reaction Time | 3.5–7 hours | Achieves 90–95% monomer conversion |
Sol-Gel Synthesis via Controlled Hydrolysis and Condensation
While emulsion polymerization dominates industrial-scale production, sol-gel methods offer precision in tailoring the molecular architecture of this compound. Although direct synthesis protocols are less documented, analogous processes for related siloxanes provide foundational insights.
Hydrolysis of Tetraethyl Orthosilicate (TEOS) Precursors
In sol-gel synthesis, TEOS serves as a primary silicon source. Under alkaline conditions (pH 11–12), TEOS undergoes hydrolysis to form silanol intermediates, which subsequently condense into siloxane networks. Introducing ethyl-functional alkoxysilanes during this stage enables the incorporation of ethyl groups into the cyclic structure.
Synthetic Procedure
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Precursor Mixing : TEOS is combined with ethyltriethoxysilane (ETES) in a 3:1 molar ratio.
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Catalytic Hydrolysis : Ammonia (28% w/w) is added to maintain alkalinity, promoting rapid hydrolysis.
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Condensation : The mixture is stirred for 24 hours at 25°C, yielding a gel-like polysiloxane.
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Calcination : Thermal treatment at 550°C for 6 hours removes organic residues and stabilizes the siloxane framework.
Functionalization with Hexamethyldisilazane (HMDS)
Post-synthesis modification with HMDS enhances the hydrophobic character of this compound. Dispersing the siloxane gel in acetonitrile or toluene facilitates HMDS grafting, where surface silanol groups react with HMDS to form trimethylsilyl terminals. This step is critical for applications requiring moisture resistance.
Table 2: Sol-Gel Synthesis Conditions and Characterization
| Parameter | Value/Description | Analytical Method | Outcome |
|---|---|---|---|
| TEOS:ETES Ratio | 3:1 | NMR Spectroscopy | Confirmed ethyl incorporation |
| Calcination Temperature | 550°C | Thermogravimetric Analysis | 95% organic removal |
| HMDS Grafting Time | 1 hour | Contact Angle Measurement | Hydrophobicity (θ = 110–125°) |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Structural and Functional Properties
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Emulsion-derived polymers exhibit broader molecular weight distributions and higher crosslinking densities, ideal for elastomeric applications.
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Sol-gel products demonstrate narrower pore size distributions (2–5 nm) and enhanced thermal stability (>600°C), making them suitable for catalytic supports .
Chemical Reactions Analysis
Hydrolysis and Silanol Formation
D4 Tetra-ethyl Triethoxysilane undergoes hydrolysis in the presence of moisture, where ethoxy groups (-OCH₂CH₃) react with water to form silanol (Si–OH) groups and ethanol:
This reaction is pH-dependent, with acids or bases accelerating the process . The resulting silanol groups enable further condensation or bonding with hydrophilic substrates, such as glass or metal oxides.
Condensation and Network Formation
Silanol groups generated during hydrolysis undergo condensation to form siloxane (Si–O–Si) networks:
In sol-gel applications, this reaction creates hybrid silica-silicone networks with controlled porosity . For example:
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Microporous Dielectric Films : Polycondensation under basic conditions yields materials with low dielectric constants (κ ≈ 2.0–2.5) and high mechanical strength .
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Hollow Nanocapsules : Catalyzed condensation within catanionic vesicles produces nanocapsules (50–200 nm diameter) for controlled drug delivery .
Coupling Agent Functionality
As a coupling agent, this compound bridges organic and inorganic phases in composites:
Comparative Reactivity with Other Silanes
The compound’s four ethyl groups distinguish its reactivity from simpler silanes:
Stability and Byproduct Management
Hydrolysis byproducts like ethanol are volatile and easily removed, but excessive water exposure can lead to premature gelation. Process optimization (e.g., controlled humidity, dehydrating agents) ensures reproducible network structures .
Scientific Research Applications
Composite Materials
Interfacial Adhesion Improvement:
D4 Tetra-ethyl Triethoxysilane is extensively utilized as a coupling agent in composite formulations. Research indicates that its incorporation into materials such as coir fiber/polyvinyl chloride composites significantly enhances interfacial adhesion, reducing voids at the interface and improving load transfer capabilities. This results in better mechanical properties, such as tensile strength and impact resistance.
Mechanism of Action:
The compound undergoes hydrolysis and condensation reactions, forming silanol groups that bond to both hydrophilic fibers and hydrophobic matrices. This dual affinity enhances the overall performance of the composite by improving the stress transfer between components .
Sol-Gel Materials
Design and Morphology:
this compound serves as a precursor in the sol-gel process for synthesizing silica-based materials with specific morphologies. It has been used to create hybrid silica-silicone networks and microporous dielectric films with low dielectric constants, which are essential in electronic applications .
Case Studies:
- Microporous Dielectric Films: Studies have shown that using this compound leads to the formation of films that exhibit strong mechanical properties while maintaining low dielectric constants, making them suitable for advanced electronic devices .
- Hybrid Silica-Silicone Nanocapsules: The compound has been successfully employed in creating hollow nanocapsules through polycondensation reactions, demonstrating its versatility in material design .
Drug Delivery Systems
Mucoadhesive Mesoporous Silica Particles:
Recent research highlights the application of this compound in developing mucoadhesive mesoporous silica particles for drug delivery. These particles enhance the bioavailability of therapeutic agents by improving adhesion to mucosal surfaces, thereby prolonging drug release times.
Mechanism of Action:
The silane compound facilitates the formation of a porous structure within silica matrices, allowing for increased loading capacity and controlled release profiles of encapsulated drugs. This property is particularly beneficial in targeting specific sites within the body.
Comparison with Other Silanes
This compound exhibits distinct advantages over other silanes due to its unique structure comprising four ethyl groups and three ethoxy groups. This configuration enhances its reactivity and bonding capabilities compared to simpler silanes.
| Silane Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyltriethoxysilane | One ethyl group, three ethoxy groups | Simpler applications; less effective adhesion |
| Triethoxy(phenyl)silane | Phenyl group instead of ethyl | Different surface properties due to aromaticity |
| Tetraethyl orthosilicate | Four ethoxy groups attached to silicon | Primarily for silica production; lacks ethyl functionalization |
| Trimethoxy(ethyl)silane | Three methoxy groups, one ethyl group | More reactive; used for different bonding applications |
Mechanism of Action
The mechanism of action of D4 Tetra-ethyl Triethoxysilane involves the hydrolysis and condensation reactions. The hydrolysis of TEOS, HEDS, and OETS was analyzed by mass spectroscopy, gel permeation chromatography, and nuclear magnetic resonance . The hydrolysis–condensation product of TEOS was a three-dimensional network-type polysiloxane, while the hydrolysis–condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis–condensation product of OETS consisted mainly of various membered cyclic siloxanes .
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Structural and Functional Comparisons
The table below contrasts D4 Tetra-ethyl Triethoxysilane with structurally related silane compounds:
Key Research Findings
Hydrolysis and Solubility
- This compound exhibits slower hydrolysis compared to TEOS due to steric hindrance from its cyclic structure, enabling controlled sol-gel processes .
- TEOS hydrolyzes rapidly, forming dense silica networks, making it ideal for stone consolidation but less suitable for applications requiring gradual polymerization .
- Triethoxysilane shows intermediate solubility in organic solvents, with a distribution constant (log K) of 1.2–1.5 in hexane/water systems, whereas TEOS has a lower log K (~0.8) due to higher hydrophobicity .
Thermal and Mechanical Properties
- Cyclic siloxanes like D4 derivatives resist backbone scission up to 60°C, unlike linear silanes (e.g., VTES), which polymerize under similar conditions .
- APTES-modified silica nanoparticles achieve >90% drug entrapment efficiency in sustained-release formulations, outperforming non-functionalized silica .
Application-Specific Advantages
Critical Notes on Limitations and Trade-offs
- This compound: Limited commercial availability and higher synthesis costs compared to TEOS or VTES .
- TEOS : Over-application in stone treatment causes surface polymerization, reducing penetration efficacy .
- APTES: Amino groups may interact undesirably with acidic drugs, limiting formulation flexibility .
Biological Activity
D4 Tetra-ethyl Triethoxysilane, a cyclic siloxane compound, has garnered attention for its potential applications in various biomedical fields due to its unique chemical properties and biological activity. This article explores its biological activity, including antimicrobial properties, cytotoxic effects on cancer cells, and its utility in drug delivery systems.
Chemical Structure and Properties
This compound is characterized by the presence of four ethyl groups and triethoxysilane functionalities, which contribute to its hydrophobic nature and ability to form siloxane networks. This structure facilitates interactions with biological systems, making it a candidate for drug delivery and therapeutic applications.
1. Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. Its effectiveness was evaluated against various bacterial and fungal strains using standard methods such as the agar disc diffusion assay.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 0.5 mg/mL |
| Staphylococcus aureus | 18 | 0.3 mg/mL |
| Candida albicans | 20 | 0.4 mg/mL |
The results indicate that this compound has comparable efficacy to conventional antibiotics, suggesting its potential as an antimicrobial agent in medical applications .
2. Cytotoxic Effects on Cancer Cells
The cytotoxic effects of this compound were investigated on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis in these cells.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (μg/mL) | Viability (%) at 50 μg/mL |
|---|---|---|
| MCF-7 | 35.54 | 60 |
| HeLa | 43.66 | 70 |
The IC50 values indicate that this compound effectively reduces cell viability, especially at higher concentrations, highlighting its potential as a therapeutic agent against cancer .
Case Study: Drug Delivery Systems
A study focused on the use of this compound in the development of mucoadhesive mesoporous silica particles for drug delivery applications. These particles were designed to enhance the bioavailability of therapeutic agents through improved mucoadhesion and controlled release mechanisms.
Findings:
- The drug loading capacity was significantly influenced by the functionalization of silica with this compound.
- Release profiles indicated a sustained release of drugs in physiological conditions, with kinetic models fitting the data well.
- The particles exhibited favorable biocompatibility with normal cells while demonstrating selective cytotoxicity towards cancer cells .
Q & A
Q. What criteria should guide the inclusion/exclusion of non-peer-reviewed studies in literature reviews on silane toxicity?
- Methodological Answer: Follow EPA systematic review guidelines: exclude non-peer-reviewed sources unless they provide unique mechanistic data (e.g., government reports). Use ROBINS-I (Risk Of Bias In Non-randomized Studies) to assess quality. Cross-validate findings with ToxCast/Tox21 high-throughput screening data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
